molecular formula C33H48BrI B8550050 2-Bromo-9,9-didecyl-7-iodo-9H-fluorene CAS No. 517874-05-4

2-Bromo-9,9-didecyl-7-iodo-9H-fluorene

Cat. No. B8550050
M. Wt: 651.5 g/mol
InChI Key: YAOHCZGEGPOIJM-UHFFFAOYSA-N
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Patent
US06555682B1

Procedure details

To a mechanically stirred mixture of 7-iodo-2-bromofluorene (from example 2; 41.34 g, 0.1114 mol), DMSO (100 mL), potassium iodide (1.7 g), and powdered potassium hydroxide (28 g) cooled in a cold water bath, 1-bromodecane (53 mL) was added dropwise, and the mixture was stirred for 24 hours. The oil that separated on dilution with water, was extracted with toluene. Toluene extract was washed with water, dried and concentrated. The residual oil was passed through a column of 300 g alumina. Elution with 900 mL hexanes gave the product as an oil, 65 g This was left in 200 mL of isopropanol, when the product solidified, 58.63 g (81% yield), m.p. 43-45° C. Mass Spec.: m/z 698 (M+ diiodo), 650,652 (M+).
Quantity
41.34 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([I:15])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[I-].[K+].[OH-].[K+].Br[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]>CS(C)=O>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([I:15])=[CH:9][CH:10]=3)[C:5]([CH2:13][CH2:14][CH2:2][CH2:3][CH2:4][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8])([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[C:4]=2[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
41.34 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)I
Name
Quantity
1.7 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
BrCCCCCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a cold water bath
CUSTOM
Type
CUSTOM
Details
The oil that separated on dilution with water
EXTRACTION
Type
EXTRACTION
Details
was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
Toluene extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Elution with 900 mL hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)I)(CCCCCCCCCC)CCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.